molecular formula C8H11NOS B14024821 3-Methoxy-2-methyl-6-(methylthio)pyridine

3-Methoxy-2-methyl-6-(methylthio)pyridine

Cat. No.: B14024821
M. Wt: 169.25 g/mol
InChI Key: KGJKLZTYZVQSCL-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-6-(methylthio)pyridine is a pyridine derivative featuring methoxy (-OCH₃), methyl (-CH₃), and methylthio (-SCH₃) substituents at positions 3, 2, and 6, respectively. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic properties.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

3-methoxy-2-methyl-6-methylsulfanylpyridine

InChI

InChI=1S/C8H11NOS/c1-6-7(10-2)4-5-8(9-6)11-3/h4-5H,1-3H3

InChI Key

KGJKLZTYZVQSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Methoxy-2-methyl-6-(methylthio)pyridine

General Synthetic Strategy

The synthesis of 3-Methoxy-2-methyl-6-(methylthio)pyridine typically involves:

  • Introduction of the methylthio group at the 6-position via nucleophilic substitution or thiolation reactions.
  • Installation of the methoxy group at the 3-position through nucleophilic aromatic substitution or via methoxylation of appropriate intermediates.
  • Methyl substitution at the 2-position, often achieved by starting from methyl-substituted pyridine precursors or by selective alkylation.

The synthetic routes often require careful regioselective control to ensure substitution at the correct positions on the pyridine ring.

Specific Preparation Routes

Preparation via Halomethylpyridine Intermediates and Thiolation

One of the most documented approaches involves the preparation of halomethyl-substituted methoxypyridine intermediates followed by substitution with methylthiolate ions.

  • Starting from 2-hydroxymethyl-4-methoxypyridine derivatives, treatment with thionyl chloride converts the hydroxymethyl group into chloromethyl functionality under mild conditions (0 to 50°C) in inert solvents such as dichloromethane or dichloroethane.
  • The chloromethyl intermediate is then reacted with sodium methylthiolate or methyl mercaptan derivatives in ethanol or other suitable solvents at moderate temperatures (around 55°C) to afford the methylthio-substituted pyridine.

This method offers high regioselectivity and good yields, with purification typically involving extraction, drying over sodium sulfate, and recrystallization or chromatography.

Direct Nucleophilic Substitution on Pyridine N-Oxides

Another route involves the preparation of pyridine N-oxides followed by nucleophilic substitution:

  • The pyridine N-oxide is nitrated and then treated with sodium methoxide to replace nitro groups with methoxy groups.
  • Subsequent acetylation and hydrolysis steps yield hydroxymethyl derivatives, which can be converted to chloromethyl intermediates and further substituted to introduce the methylthio group.

This multi-step approach allows for functional group transformations with controlled regioselectivity, although it may require careful handling of reaction conditions and intermediates.

Condensation and Cyclization Routes (Related Pyridine Derivatives)

While direct literature on 3-Methoxy-2-methyl-6-(methylthio)pyridine is limited, related pyridine derivatives have been synthesized via condensation of functionalized chalcones with malononitrile followed by cyclization, yielding methoxypyridine derivatives bearing aryl or methylthio substituents.

This method involves:

  • Formation of chalcones by condensation of acetylated thiophene derivatives with aromatic aldehydes.
  • Reaction with malononitrile under basic conditions to form pyridine-carbonitrile intermediates.
  • Hydrolysis and decarboxylation to yield methoxypyridine derivatives.

Although this is a more complex route, it demonstrates the versatility of pyridine ring construction with functional substituents.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Hydroxymethyl to chloromethyl Thionyl chloride (SOCl₂) 0 to 50°C Dichloromethane, dichloroethane Slow addition at 0°C recommended
Thiolation Sodium methylthiolate or methyl mercaptan ~55°C Ethanol, ethanol-water mixtures Stirring 2 hours for completion
Diazotization (Nitration) Sodium nitrite in acidic aqueous solution -20 to 50°C Acetic acid/water mixtures Preferably -5 to 10°C for diazotization
Methoxylation Sodium methoxide Ambient to reflux Methanol Replaces nitro group with methoxy
Condensation with malononitrile Malononitrile, KOH (base) Reflux (~60-70°C) Methanol Reaction time ~2 hours

Purification and Characterization

  • Organic phases are typically dried over anhydrous sodium sulfate and filtered.
  • Products are isolated by crystallization, bulb-tube distillation, or preparative thin-layer chromatography (TLC).
  • Characterization involves ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.

Research Findings and Comparative Analysis

Method Advantages Limitations Yield Range (%) References
Halomethyl intermediate route High regioselectivity; scalable; good yields Requires multiple steps; use of toxic reagents (SOCl₂) 67–99
Pyridine N-oxide nitration route Allows selective methoxy substitution Multi-step; sensitive to reaction conditions Moderate to high
Condensation/cyclization route Versatile for diverse derivatives More complex; longer reaction times Good (varies by substrate)

The halomethyl intermediate approach is the most practical and widely applied for preparing methylthio-substituted methoxypyridines, including 3-Methoxy-2-methyl-6-(methylthio)pyridine. The use of thionyl chloride and subsequent nucleophilic substitution allows for efficient synthesis with good control over substitution patterns.

Summary Table of Preparation Routes for 3-Methoxy-2-methyl-6-(methylthio)pyridine

Step No. Intermediate/Product Reagents/Conditions Key Notes
1 2-Hydroxymethyl-4-methoxypyridine Starting material or prepared via N-oxide nitration Hydroxymethyl group precursor
2 2-Chloromethyl-4-methoxypyridine Thionyl chloride in dichloromethane (0–50°C) Conversion of hydroxymethyl to chloromethyl
3 3-Methoxy-2-methyl-6-(methylthio)pyridine Reaction with sodium methylthiolate in ethanol (55°C) Nucleophilic substitution introducing methylthio group
4 Purification Extraction, drying, crystallization Ensures product purity

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methyl-6-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-Methoxy-2-methyl-6-(methylthio)pyridine is a heterocyclic organic compound with a pyridine ring structure, including a methoxy group, a methyl group, and a methylthio group. It has a molecular formula of C₈H₉NOS and a molecular weight of approximately 169.23 g/mol. The methoxy and methylthio groups give it unique chemical properties, making it useful for synthetic chemistry and biological research.

Potential Applications

  • Pharmaceuticals Research suggests that compounds related to 3-methoxy-2-methyl-6-(methylthio)pyridine have various biological activities and may be useful in drug development. Derivatives of methylthio-substituted pyridines have been studied for their analgesic properties, showing potential pain-relieving effects through peripheral pain mechanism inhibition. Similar compounds have also been explored for their antimicrobial activities against pathogens like Mycobacterium tuberculosis .
  • COX-2 Inhibitors 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)-phenyl]ethanone, made using 3-Methoxy-2-methyl-6-(methylthio)pyridine, is an important intermediate for preparing COX-2 inhibitors, pharmaceutically active compounds with analgesic and anti-inflammatory action .
  • Other uses It can be a starting point for useful compounds like leather softeners, textile resins, and more .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-6-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. Its effects are mediated through interactions with functional groups on other molecules, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 6-Chloro-2-methoxy-3-nitropyridine: Substitutes methylthio with chloro (-Cl) and nitro (-NO₂) groups, increasing electrophilicity but reducing stability under basic conditions .
  • 4-Iodo-2-methoxy-6-methylpyridine : Replaces methylthio with iodine (-I), enhancing steric bulk and polarizability, which may impact halogen bonding in receptor interactions .
  • SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] : Features a phenylethenyl group at position 6, enabling π-π stacking interactions critical for mGluR5 antagonism (IC₅₀ = 0.29 µM) .

Physicochemical Properties

  • Methylthio vs. Methoxy : The methylthio group (-SCH₃) in 3-Methoxy-2-methyl-6-(methylthio)pyridine has a lower electronegativity than methoxy (-OCH₃), reducing hydrogen-bonding capacity but increasing lipophilicity (logP ~2.8 estimated) .
  • NMR Characterization : Methylthio groups produce distinct $^{13}\text{C}$-NMR signals at δ = 17.6–18.5 ppm, whereas methoxy groups resonate at δ = 50–55 ppm .

Data Table: Key Pyridine Derivatives and Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities
3-Methoxy-2-methyl-6-(methylthio)pyridine -OCH₃ (3), -CH₃ (2), -SCH₃ (6) C₉H₁₁NO₂S 197.25 g/mol High lipophilicity, potential CNS activity
SIB-1893 -CH₃ (2), -CH=CHPh (6) C₁₃H₁₁N 181.23 g/mol mGluR5 antagonist (IC₅₀ = 0.29 µM)
4-Iodo-2-methoxy-6-methylpyridine -OCH₃ (2), -I (4), -CH₃ (6) C₇H₈INO 249.05 g/mol Halogen bonding, synthetic intermediate
6-Chloro-2-methoxy-3-nitropyridine -OCH₃ (2), -NO₂ (3), -Cl (6) C₆H₅ClN₂O₃ 188.57 g/mol Electrophilic reactivity

Research Findings and Insights

  • Synthetic Challenges : Methylthio groups require specialized precursors (e.g., thioureas or thioacetates), unlike methoxy groups, which are readily introduced via nucleophilic substitution .
  • Activity-Structure Relationships : The methylthio group’s electron-donating nature may reduce metabolic oxidation compared to methoxy, extending half-life in vivo .
  • Contradictions : While SIB-1893 and MPEP show neuroprotection via mGluR5/NMDA modulation, methylthio-substituted pyridines without aromatic extensions may lack this efficacy, highlighting the need for π-system integration .

Biological Activity

3-Methoxy-2-methyl-6-(methylthio)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological effects, and potential applications of this compound based on recent research findings.

Molecular Structure:

  • Molecular Formula: C₈H₉NOS
  • Molecular Weight: 169.23 g/mol

The compound features a pyridine ring with methoxy and methylthio substituents, which contribute to its unique chemical properties and biological activity.

Biological Activity Overview

Research indicates that 3-Methoxy-2-methyl-6-(methylthio)pyridine and its derivatives exhibit several significant biological activities, including:

  • Antimicrobial Activity:
    • Compounds with similar structures have been studied for their effectiveness against various pathogens, including Mycobacterium tuberculosis. The presence of the methylthio group is particularly noted for enhancing antimicrobial properties.
  • Analgesic Properties:
    • Derivatives of methylthio-substituted pyridines have shown potential in pain relief by inhibiting peripheral pain mechanisms, suggesting that 3-Methoxy-2-methyl-6-(methylthio)pyridine may also possess analgesic effects.
  • Antioxidant Activity:
    • Some studies have reported that related compounds demonstrate antioxidative capabilities, which could be beneficial in mitigating oxidative stress-related conditions .
  • Antiproliferative Effects:
    • Certain derivatives have exhibited antiproliferative activity against various cancer cell lines, indicating potential as therapeutic agents in oncology .

Comparative Analysis of Similar Compounds

To better understand the unique properties of 3-Methoxy-2-methyl-6-(methylthio)pyridine, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
2-Methylthio-pyridineContains a methylthio groupLacks methoxy substituent
3-Methoxy-pyridineContains a methoxy groupDoes not have methylthio substitution
6-Methylthio-2-pyridinylcarboxylic acidContains carboxylic acid functionalityMore polar due to carboxylic acid
4-Methoxy-2-(methylthio)pyridineSimilar substitution pattern but different positionDifferent reactivity due to substitution location

The combination of both methoxy and methylthio groups at specific positions on the pyridine ring gives this compound distinctive chemical properties and biological activities that differentiate it from other similar compounds.

Case Studies and Research Findings

Several studies provide insights into the biological activities of 3-Methoxy-2-methyl-6-(methylthio)pyridine:

  • Antimicrobial Efficacy:
    • A study demonstrated that derivatives of methylthio-substituted pyridines showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity which may extend to 3-Methoxy-2-methyl-6-(methylthio)pyridine .
  • Antiproliferative Activity:
    • Research highlighted that some derivatives exhibited IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines, showing promise for further development as anticancer agents .
  • Analgesic Mechanisms:
    • Investigations into the analgesic properties revealed that certain methylthio derivatives inhibited pain pathways effectively, suggesting potential clinical applications in pain management .

Q & A

Q. Q1. What are the key considerations for designing a regioselective synthesis of 3-Methoxy-2-methyl-6-(methylthio)pyridine?

Methodological Answer: Regioselective synthesis requires strategic protection/deprotection of substituents. For pyridine derivatives, tert-butyldimethylsilyl (TBS) groups are effective for protecting hydroxyl intermediates, enabling selective methoxy or methylthio introduction at desired positions . For example, describes using TBS-protected intermediates in nucleoside synthesis, which can be adapted for regiocontrol. Sequential alkylation (e.g., methyl iodide for methyl groups) and thiolation (e.g., methyl disulfide under basic conditions) should follow, with monitoring via TLC or HPLC .

Q. Q2. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound be resolved?

Methodological Answer: Discrepancies often arise from tautomerism or impurities. For pyridines with electron-donating groups (e.g., methoxy, methylthio), tautomeric equilibria can shift based on solvent polarity. For example, reports predicted pKa (~4.04) and boiling points (~462°C), which can guide solvent selection for NMR analysis (e.g., DMSO-d6 to stabilize specific tautomers) . High-resolution mass spectrometry (HRMS) should confirm molecular weight (C₈H₁₁NO₂S, exact mass 193.06 g/mol) , while 2D NMR (e.g., HSQC, HMBC) resolves positional ambiguities .

Advanced Research Questions

Q. Q3. What strategies optimize the purification of 3-Methoxy-2-methyl-6-(methylthio)pyridine when dealing with structurally similar byproducts?

Methodological Answer: Chromatographic separation is critical. Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) can resolve methylthio and methoxy isomers . notes the compound’s predicted logP (~2.1), suggesting moderate hydrophobicity. For persistent co-elution, recrystallization in ethanol/water mixtures (leveraging solubility differences) is effective .

Q. Q4. How can computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: Density Functional Theory (DFT) calculates electron density at reactive sites. The methylthio group at C6 is electron-withdrawing via resonance, deactivating the pyridine ring. However, the methoxy group at C3 acts as an electron donor, creating a polarized environment. ’s InChIKey (OLYPAKWRCTVTLN) and SMILES (C1(C2=CC=CC(CC)=C2)=NC(C2=CC=CC(C(F)(F)F)=C2)=CC(SC)=C1) can model frontier molecular orbitals to predict reactivity . Experimental validation via palladium-catalyzed coupling (e.g., with aryl boronic acids) should follow .

Q. Q5. What are the mechanistic implications of methylthio group elimination during derivatization?

Methodological Answer: Methylthio groups can act as leaving groups under nucleophilic conditions. demonstrates that methylthio elimination in pyrimidines occurs via SN2 mechanisms with amines, yielding amino derivatives . For 3-Methoxy-2-methyl-6-(methylthio)pyridine, similar elimination could occur in basic media (e.g., piperidine/ethanol at reflux). Monitoring via LC-MS and isolating intermediates (e.g., thiolate anions) is critical to avoid unintended side reactions.

Data Analysis & Stability

Q. Q6. How should researchers address discrepancies between predicted and experimental pKa values for this compound?

Methodological Answer: Predicted pKa values (e.g., ~4.04 ) may not account for solvent effects. Experimental determination via potentiometric titration in water/ethanol mixtures (1:1) provides accurate results. UV-Vis spectroscopy at varying pH levels can also track protonation shifts (λmax ~270 nm for pyridine derivatives) . Adjust predictions using the Yasuda-Shedlovsky extrapolation for aqueous-organic systems.

Q. Q7. What are the stability risks for 3-Methoxy-2-methyl-6-(methylthio)pyridine under long-term storage?

Methodological Answer: Thioether oxidation to sulfoxides/sulfones is a key degradation pathway. Store under inert atmosphere (argon) at -20°C . warns that light and moisture accelerate decomposition; thus, amber vials with desiccants (e.g., silica gel) are essential. Periodic HPLC-UV analysis (monitoring ~254 nm) detects degradation products .

Advanced Mechanistic Studies

Q. Q8. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic fate of this compound in biological systems?

Methodological Answer: Synthesize isotopologues via ¹³C-labeled methyl iodide (for methoxy/methyl groups) or deuterated methylthio sources (CD₃SH). lists exact masses for sulfur-containing analogs, aiding LC-MS/MS identification of metabolites . In vitro assays (e.g., liver microsomes) track hydroxylation or demethylation pathways, while NMR isotopomer analysis identifies labeled positions .

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